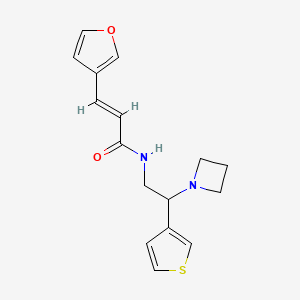
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide, with the CAS number 2035021-64-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Compound Overview
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.4 g/mol
- Structure : The compound features an azetidine ring, a thiophene moiety, and a furan group, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Calcium Channels :
Antinociceptive Activity
In a study involving mouse models of neuropathic pain induced by oxaliplatin, compounds structurally related to this compound demonstrated significant antinociceptive effects. The study highlighted the potential for these compounds to alleviate pain through their action on nAChRs and calcium channels .
Anti-inflammatory Properties
The anti-inflammatory potential of related acrylamide derivatives has been documented, suggesting that this compound may also possess similar properties. These effects are likely mediated through the modulation of inflammatory pathways involving cytokines and other mediators.
Study on Related Compounds
A comparative study evaluated the pharmacological profiles of two novel compounds derived from acrylamide frameworks, DM490 and DM497, which share structural similarities with this compound. The study found that both compounds exhibited significant antinociceptive effects in animal models, supporting the hypothesis that similar structures can yield comparable biological activities .
In Vitro Studies
In vitro assays have shown that compounds with similar functional groups can inhibit cellular pathways associated with cancer cell proliferation and inflammation. These findings suggest that this compound may also exhibit anticancer properties, warranting further investigation.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(3-2-13-4-8-20-11-13)17-10-15(18-6-1-7-18)14-5-9-21-12-14/h2-5,8-9,11-12,15H,1,6-7,10H2,(H,17,19)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRFZVNKJWXDCQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














